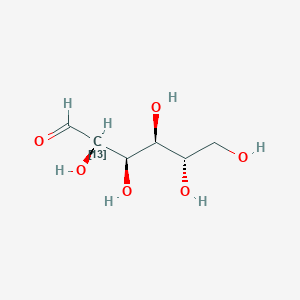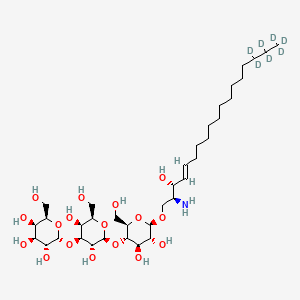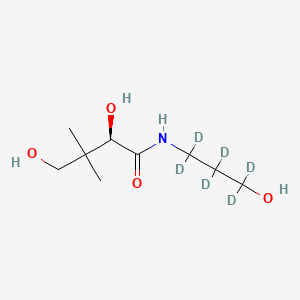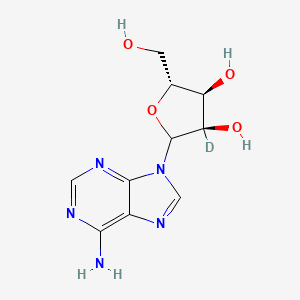
D-talose-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-talose-1-13C: is a carbon isotope-labeled compound of D-talose, a rare aldohexose sugar. The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies and glucose metabolism pathway analysis. The labeling with carbon-13 isotope allows researchers to trace and identify chemical reactions and metabolic pathways in organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-talose-1-13C is typically achieved through chemical synthesis. An appropriate starting material, such as D-xylose, is reacted with a carbon-13 isotopically labeled compound. The specific preparation method may vary depending on the purpose of the study and the experimental conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound generally involves standard laboratory procedures. The compound is synthesized in controlled environments to ensure the purity and accuracy of the isotope labeling .
Análisis De Reacciones Químicas
Types of Reactions: D-talose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of D-talose, such as D-talonic acid (oxidation product) and D-talitol (reduction product).
Aplicaciones Científicas De Investigación
Chemistry: D-talose-1-13C is used in NMR spectroscopy to study the structure and dynamics of molecules. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in understanding the metabolism of sugars and the role of specific enzymes in these processes .
Medicine: The compound is used in medical research to study glucose metabolism and related disorders. It aids in the development of diagnostic tools and therapeutic strategies for diseases like diabetes .
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of complex molecules and the study of reaction mechanisms .
Mecanismo De Acción
D-talose-1-13C exerts its effects by incorporating the carbon-13 isotope into the molecular structure of D-talose. This labeling allows researchers to track the compound through various chemical reactions and metabolic pathways. The molecular targets and pathways involved include enzymes and intermediates in glucose metabolism .
Comparación Con Compuestos Similares
- D-glucose-1-13C
- D-galactose-1-13C
- D-mannose-1-13C
Comparison: D-talose-1-13C is unique due to its specific structure and labeling. While similar compounds like D-glucose-1-13C and D-galactose-1-13C are also used in metabolic studies, this compound provides distinct insights into the metabolism of rare sugars. Its unique properties make it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-QXESHIHCSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)









![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)



